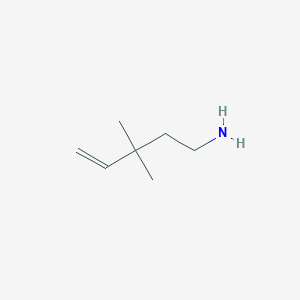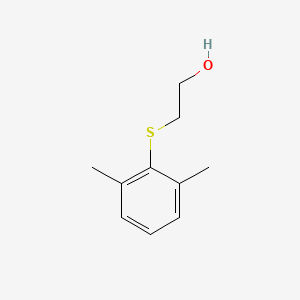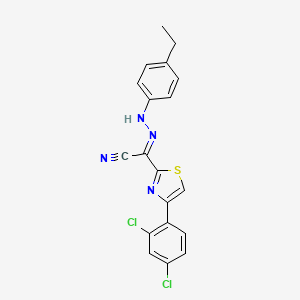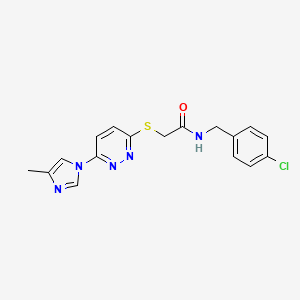
3,3-Dimethylpent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylpent-4-en-1-amine is an organic compound with the molecular formula C7H15N. It is characterized by the presence of a primary amine group attached to a pentene chain with two methyl groups at the third carbon position. This compound is known for its versatility in various chemical reactions and its applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylpent-4-en-1-amine can be synthesized through several methods. One common approach involves the reduction of nitriles. For instance, the reduction of 3,3-dimethylpent-4-enenitrile using lithium aluminum hydride (LAH) yields this compound . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of nitriles or other suitable precursors. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of amides, ureas, and other derivatives.
Scientific Research Applications
3,3-Dimethylpent-4-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-dimethylpent-4-en-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
- 2,2-Dimethylpent-4-en-1-amine
- 2,2-Diphenylpent-4-en-1-amine
- 2-Spirocyclohexylpent-1-en-amine
- 2-Methylpent-4-en-1-amine
- 2-Phenylpent-4-en-1-amine
- 2,2,3-Trimethylbut-3-en-1-amine
Uniqueness: 3,3-Dimethylpent-4-en-1-amine is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,3-dimethylpent-4-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFPAOSXBHFYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2685456.png)
![N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide](/img/structure/B2685457.png)


![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685464.png)
![2-cyclopentyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2685466.png)



![N-[(5-methylfuran-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2685474.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2685476.png)
